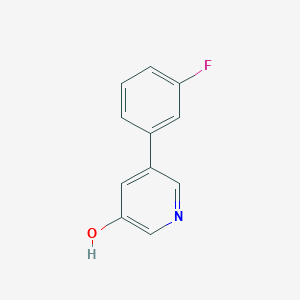

5-(3-Fluorophenyl)pyridin-3-ol

Description

The exact mass of the compound 5-(3-Fluorophenyl)pyridin-3-ol is 189.058992041 g/mol and the complexity rating of the compound is 188. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(3-Fluorophenyl)pyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Fluorophenyl)pyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-fluorophenyl)pyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-10-3-1-2-8(4-10)9-5-11(14)7-13-6-9/h1-7,14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDSYNBRIHDYBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=CN=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673383 |

Source

|

| Record name | 5-(3-Fluorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214377-86-2 |

Source

|

| Record name | 5-(3-Fluorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Spectroscopic Characterization of Biaryl Scaffolds: A Guide to 5-(3-Fluorophenyl)pyridin-3-ol

Executive Summary

In the development of kinase inhibitors and GPCR ligands, the 3,5-disubstituted pyridine scaffold serves as a critical "hinge-binding" motif.[1] This guide provides a rigorous analytical framework for 5-(3-Fluorophenyl)pyridin-3-ol , a biaryl system combining a hydrogen-bond donor/acceptor (hydroxypyridine) with a metabolically stable lipophilic moiety (fluorophenyl).

This document moves beyond basic spectral assignment, focusing on the causality of spectral features —specifically how the fluorine substituent acts as a spin-active probe (

Structural Elucidation Strategy

The characterization workflow prioritizes Mass Spectrometry (MS) for molecular weight confirmation, followed by Infrared Spectroscopy (IR) for functional group validation, and culminates in Nuclear Magnetic Resonance (NMR) for definitive structural solving.[1]

Analytical Workflow Diagram

Figure 1: Step-wise analytical workflow for biaryl pyridine characterization.

Mass Spectrometry (MS)

Objective: Confirm molecular formula (

Protocol

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

-

Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Gradient).[1]

-

Rationale: Pyridines are basic; protonation at the pyridyl nitrogen is favorable, yielding a strong

signal.

Data Interpretation

| Parameter | Expected Value | Mechanistic Insight |

| Monoisotopic Mass | 189.06 g/mol | Base peak.[1] |

| Observed Ion | 190.07 m/z | Protonation at Pyridine-N. |

| Isotopic Pattern | M (100%), M+1 (~12%) | Consistent with 11 Carbons ( |

| Fragmentation | m/z ~170 (Loss of HF) | Characteristic of fluorinated aromatics.[1] |

| Fragmentation | m/z ~162 (Loss of CO) | Characteristic of phenols/pyridinols (CO extrusion).[1] |

Self-Validating Check: The absence of an M+2 peak confirms the complete removal of any brominated starting materials (e.g., 3-bromo-5-hydroxypyridine) often used in Suzuki couplings.[1]

Infrared Spectroscopy (IR)

Objective: Identify the hydroxyl group and fluorinated aromatic system.

Key Diagnostic Bands[1]

-

O-H Stretching (

): Broad band indicating hydrogen bonding.[1] In pyridinols, this can be particularly broad due to intermolecular H-bonding with the pyridine nitrogen.[1] -

C-F Stretching (

): Strong, sharp band.[1] The C-F bond is highly polarized, resulting in a large dipole moment change during vibration.[1] -

Pyridine Ring Breathing (

): Diagnostic C=N/C=C skeletal vibrations.[1]

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural assignment using Scalar Coupling (

H NMR (Proton)

Solvent: DMSO-

The spectrum is divided into two zones: the Pyridine Core (3 protons) and the Fluorophenyl Ring (4 protons).

Zone A: Pyridine Protons (Singlet-like)

The 3,5-substitution pattern isolates the pyridine protons, preventing strong vicinal coupling (

-

H2 (

ppm): Flanked by N and OH.[1] Typically the most deshielded singlet. -

H6 (

ppm): Flanked by N and the Phenyl ring.[1] Deshielded by the aromatic ring current. -

H4 (

ppm): Located between the OH and Phenyl groups.[1] Shielded relative to H2/H6.[1]

Zone B: 3-Fluorophenyl Protons (Coupled)

The fluorine atom (

-

H2' (Ortho to F): Doublet of triplets or "long" doublet.[1] Large

(~10 Hz). -

H4' (Para to bridge, Ortho to F): Triplet-like. Split by F (

) and H5' ( -

H5' (Meta to F): Multiplet (pseudo-quartet).[1] Split by H4', H6', and F (

).

C NMR (Carbon)

The "Ruler" of Fluorine Coupling:

Fluorine-Carbon coupling is the gold standard for assigning the phenyl ring carbons. The magnitude of

| Carbon Position | Assignment | Coupling Constant ( | Signal Appearance |

| C-F (C3') | Ipso | Large Doublet | |

| C2', C4' | Ortho | Medium Doublet | |

| C1', C5' | Meta | Small Doublet | |

| C6' | Para | Singlet/Broad |

F NMR

Diagnostic Shift:

-

Signal: Single sharp peak.[1]

-

Shift Range:

to -

Utility: Integration of this peak against an internal standard (e.g.,

-trifluorotoluene) is the most accurate method for quantitative purity analysis (qNMR).[1]

Experimental Protocols

Protocol A: NMR Sample Preparation

Goal: Maximize signal-to-noise (S/N) and resolution.

-

Mass: Weigh 5–10 mg of the solid compound.

-

Solvent: Add 0.6 mL of DMSO-

(99.9% D).[1]-

Note: Avoid CDCl

if the pyridinol is zwitterionic or poorly soluble; DMSO ensures solubility and stabilizes the OH proton signal.

-

-

Tube: Transfer to a precision 5mm NMR tube.

-

Acquisition:

-

Run

H (16 scans, -

Run

F (decoupled or coupled). -

Run

C (minimum 512 scans for quaternary carbons).[1]

-

Protocol B: LC-MS Purity Check

-

Column: C18 Reverse Phase (

mm, 1.7 µm).[1] -

Gradient: 5% to 95% B over 3 minutes (A: Water + 0.1% FA; B: MeCN + 0.1% FA).

-

Flow Rate: 0.6 mL/min.

-

Detection: UV (254 nm) and MS (ESI+).[1]

Logic of Structural Confirmation (Graphviz)[1]

This diagram illustrates the decision logic used to distinguish the target compound from potential regioisomers (e.g., 4-fluorophenyl or 2-hydroxypyridine isomers).

Figure 2: Logic tree for distinguishing fluorine regioisomers.

References

-

Suzuki-Miyaura Coupling of Pyridines

-

Fluorine NMR Prediction & Shifts

-

Chemical Shift Data: "Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study." NIH/PubMed, 2020.[1]

-

-

Mass Spectrometry of Fluorinated Aromatics

-

C-F Coupling Constants

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-(3-Fluorophenyl)pyridin-3-ol

Abstract

The compound 5-(3-Fluorophenyl)pyridin-3-ol represents a novel chemical entity with significant therapeutic potential, integrating the pharmacologically active pyridin-3-ol core with a fluorinated phenyl substituent. This guide provides a comprehensive analysis of its prospective therapeutic targets, drawing upon structure-activity relationships of analogous compounds and established principles of medicinal chemistry. We will explore potential applications in oncology, neurodegenerative disorders, and infectious diseases, detailing the scientific rationale and proposing robust experimental workflows for target validation. This document serves as a foundational resource for researchers embarking on the preclinical evaluation of this promising molecule.

Introduction: Unveiling the Therapeutic Promise of a Novel Scaffold

The pyridine ring is a ubiquitous motif in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents[1][2]. Its polarity and ionizable nature often enhance the solubility and bioavailability of drug candidates[1][2]. The hydroxypyridine scaffold, in particular, is associated with a range of biological activities, including antioxidant and neuroprotective effects, partly due to its structural resemblance to vitamin B6[3][4].

The introduction of a fluorine atom to a phenyl ring is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to enhanced binding affinity for target proteins, increased metabolic stability, and improved membrane permeability[5].

5-(3-Fluorophenyl)pyridin-3-ol combines these key structural features, suggesting a high probability of clinically relevant biological activity. This guide will dissect the molecule's structural components to postulate its most likely therapeutic targets and provide a roadmap for their experimental validation.

Postulated Therapeutic Arenas and Molecular Targets

Based on the known activities of phenylpyridine and pyridin-3-ol derivatives, we have identified three primary areas of therapeutic potential for 5-(3-Fluorophenyl)pyridin-3-ol: oncology, neuroprotection, and antimicrobial therapy.

Oncology: Targeting Aberrant Signaling in Cancer

The pyridine scaffold is present in numerous anticancer agents, and its derivatives have demonstrated potent antiproliferative activity against various cancer cell lines[6][7]. The fluorophenyl group can further enhance this activity.

Potential Molecular Targets:

-

Protein Kinases: Many pyridine-containing compounds are potent kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a key interaction in the ATP-binding pocket of many kinases. Imatinib, a landmark anticancer drug, features a pyridine ring and targets the ABL kinase[8].

-

Immune Checkpoint Proteins (e.g., PD-L1): Recent research has shown that small molecules with phenyl-pyrazolone scaffolds, which share some structural similarities with phenyl-pyridinol, can act as inhibitors of the PD-1/PD-L1 interaction, a critical immune checkpoint in cancer therapy[9]. The phenylpyridine core could potentially mimic this interaction.

-

Tubulin: Certain pyridine derivatives have been shown to interfere with microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis.

Proposed Validating Experiments:

A tiered screening approach is recommended to efficiently identify the most promising oncological targets.

Table 1: Experimental Workflow for Oncological Target Validation

| Tier | Experiment | Purpose | Methodology |

| 1 | Broad-Spectrum Kinase Panel Screen | To identify potential kinase targets. | In vitro radiometric or fluorescence-based assays against a panel of several hundred kinases. |

| 1 | Cancer Cell Line Proliferation Assays | To assess broad antiproliferative activity. | MTT or CellTiter-Glo assays on a diverse panel of cancer cell lines (e.g., NCI-60). |

| 2 | PD-1/PD-L1 Inhibition Assay | To evaluate immunomodulatory potential. | Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based assays to measure the disruption of the PD-1/PD-L1 interaction. |

| 2 | Tubulin Polymerization Assay | To investigate effects on microtubule dynamics. | In vitro assay measuring the change in turbidity or fluorescence upon tubulin polymerization in the presence of the compound. |

| 3 | Cell-Based Target Engagement Assays | To confirm target interaction in a cellular context. | Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays for specific, identified targets. |

| 3 | Mechanism of Action Studies | To elucidate the downstream effects of target inhibition. | Western blotting for key signaling pathway proteins, cell cycle analysis by flow cytometry, and apoptosis assays (e.g., Annexin V staining). |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)

-

Preparation of Reagents:

-

Recombinant kinase enzyme.

-

Kinase-specific substrate peptide.

-

ATP (at a concentration close to the Km for the specific kinase).

-

Assay buffer (containing MgCl2, DTT, and BSA).

-

5-(3-Fluorophenyl)pyridin-3-ol dissolved in DMSO at various concentrations.

-

-

Assay Procedure (e.g., for a radiometric assay):

-

In a 96-well plate, add the assay buffer, substrate, and the test compound.

-

Initiate the reaction by adding the kinase enzyme.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Start the phosphorylation reaction by adding [γ-32P]ATP.

-

Incubate for the optimal reaction time.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the plate to remove unincorporated [γ-32P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Logical Flow of Oncological Target Validation

Caption: Tiered approach for oncological target validation.

Neuroprotection: Combating Oxidative Stress and Neuroinflammation

3-Hydroxypyridine derivatives have shown promise as neuroprotective agents, with some exhibiting antihypoxic and antiamnestic effects[3]. The antioxidant properties of the pyridin-3-ol moiety are key to this activity[4]. The fluorophenyl group can enhance blood-brain barrier penetration, a critical factor for CNS-acting drugs.

Potential Molecular Targets:

-

Monoamine Oxidase B (MAO-B): Inhibition of MAO-B is a validated strategy for treating Parkinson's disease. The structure of 5-(3-Fluorophenyl)pyridin-3-ol shares some similarities with known MAO-B inhibitors.

-

Amyloid-β (Aβ) Aggregation: Fluorinated compounds have been shown to inhibit the aggregation of Aβ peptides, a hallmark of Alzheimer's disease[10][11].

-

N-methyl-D-aspartate (NMDA) Receptors: Overactivation of NMDA receptors contributes to excitotoxicity in various neurological disorders. Pyridine derivatives have been explored as NMDA receptor antagonists.

Proposed Validating Experiments:

Table 2: Experimental Workflow for Neuroprotective Target Validation

| Experiment | Purpose | Methodology |

| MAO-B Inhibition Assay | To determine the inhibitory activity against MAO-B. | Fluorometric or radiometric assay using a specific MAO-B substrate (e.g., kynuramine). |

| Aβ Aggregation Assay | To assess the effect on Aβ fibril formation. | Thioflavin T (ThT) fluorescence assay to monitor the kinetics of Aβ aggregation. |

| NMDA Receptor Binding Assay | To measure the affinity for NMDA receptors. | Radioligand binding assay using a labeled NMDA receptor antagonist (e.g., [3H]MK-801). |

| In Vitro Neuroprotection Assays | To evaluate the protective effect in cellular models of neurotoxicity. | Cell viability assays (e.g., LDH release) in neuronal cell lines (e.g., SH-SY5Y) exposed to neurotoxins (e.g., MPP+, glutamate, or Aβ oligomers). |

| Blood-Brain Barrier Permeability Assay | To predict CNS penetration. | Parallel Artificial Membrane Permeability Assay (PAMPA) or in vitro models using brain endothelial cells. |

Signaling Pathway for Neuroprotection

Caption: Potential neuroprotective mechanisms of action.

Antimicrobial Therapy: A New Weapon Against Drug-Resistant Pathogens

Pyridine derivatives are a well-established class of antimicrobial agents[2][12][13]. The incorporation of a fluorine atom can enhance the antibacterial activity of a compound.

Potential Molecular Targets:

-

Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the targets of quinolone antibiotics. The pyridine ring can mimic the quinolone core in interacting with these enzymes.

-

Bacterial Cell Wall Synthesis: Some pyridine derivatives inhibit enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

-

Fungal Ergosterol Biosynthesis: In fungi, pyridine-containing compounds can inhibit enzymes like lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a key component of the fungal cell membrane.

Proposed Validating Experiments:

Table 3: Experimental Workflow for Antimicrobial Target Validation

| Experiment | Purpose | Methodology |

| Minimum Inhibitory Concentration (MIC) Determination | To assess the antimicrobial potency against a panel of clinically relevant bacteria and fungi. | Broth microdilution method according to CLSI guidelines. |

| DNA Gyrase/Topoisomerase IV Inhibition Assay | To determine the inhibitory activity against these bacterial enzymes. | Supercoiling or relaxation assays using purified enzymes and plasmid DNA. |

| Bacterial Cell Wall Synthesis Assay | To investigate the effect on peptidoglycan synthesis. | Incorporation assays using radiolabeled precursors (e.g., [14C]N-acetylglucosamine). |

| Fungal Ergosterol Biosynthesis Assay | To measure the inhibition of ergosterol production. | GC-MS analysis of the sterol composition of fungal cells treated with the compound. |

| Time-Kill Kinetic Assays | To determine if the compound is bactericidal or bacteriostatic. | Viable cell counting over time after exposure to the compound at different concentrations. |

Conclusion and Future Directions

5-(3-Fluorophenyl)pyridin-3-ol is a promising chemical scaffold with the potential to yield novel therapeutics across multiple disease areas. The structural combination of a pyridin-3-ol core and a fluorinated phenyl ring suggests a high likelihood of interaction with key biological targets in oncology, neurodegeneration, and infectious diseases. The experimental workflows outlined in this guide provide a clear and logical path for the systematic evaluation of these potential therapeutic applications. Further investigation into the structure-activity relationships of this compound class, coupled with advanced computational modeling, will be instrumental in optimizing its pharmacological profile and accelerating its journey towards clinical development.

References

- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and M

- Therapeutic effect of pyridine derivatives.

- Fluorinated phenylalanines: synthesis and pharmaceutical applic

- Conversion of 5-Hydroxymethylfurfural Into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems - PubMed. (Source: Google Search)

- Proanthocyanidins and Flavan-3-Ols in the Prevention and Treatment of Periodontitis-Antibacterial Effects - PubMed. (Source: Google Search)

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs - ResearchG

- Search for new drugs: Synthesis and pharmacological properties of a new 3-hydroxypyridine derivative - ResearchG

- Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties - MDPI. (Source: Google Search)

- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg

- Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - NIH. (Source: Google Search)

- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC - NIH. (Source: Google Search)

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. (Source: Google Search)

- Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (Source: Google Search)

- Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights. (Source: Google Search)

- Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF - ResearchG

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. innospk.com [innospk.com]

- 5. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 8. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action Studies for Pyridin-3-ol Derivatives

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pyridin-3-ol (3-hydroxypyridine) derivatives represent a privileged scaffold in medicinal chemistry, exhibiting pleiotropic pharmacology ranging from neuroprotection to oncology. Their structural similarity to the phenolic moiety of tyrosine and the cofactor pyridoxine (Vitamin B6) allows them to participate in critical hydrogen bonding networks, metal chelation, and radical scavenging activities. This guide provides a rigorous technical framework for elucidating the Mechanism of Action (MoA) of these derivatives, focusing on three core therapeutic axes: Cholinergic Modulation , Oxidative Stress Mitigation , and Kinase Inhibition .

Chemical Foundation: The Pharmacophore

The pyridin-3-ol core is not merely a structural spacer; it is a functional pharmacophore.

-

H-Bond Donor/Acceptor: The hydroxyl group at C3 acts as a hydrogen bond donor, while the pyridine nitrogen serves as an acceptor. This dual functionality mimics the tyrosine residue often found in enzyme active sites.

-

Zwitterionic Character: At physiological pH, the equilibrium between the neutral enol and the zwitterionic form influences membrane permeability and target binding kinetics.

-

Radical Stability: The ability to stabilize unpaired electrons via resonance across the pyridine ring is central to its antioxidant capacity.

Core Mechanism I: Cholinergic Modulation (AChE Inhibition)

Therapeutic Context: Alzheimer’s Disease (AD) and neurodegenerative disorders.[1][2][3] Mechanism: Many pyridin-3-ol derivatives, particularly carbamates, function as pseudo-irreversible or mixed-type inhibitors of Acetylcholinesterase (AChE). They often bridge the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) within the enzyme gorge.

2.1 Mechanistic Pathway

-

PAS Entry: The pyridine nitrogen (often quaternized or protonated) engages in cation-

interactions with Trp286 at the PAS. -

Gorge Traversal: The linker region positions the molecule down the gorge.

-

CAS Engagement: The 3-hydroxyl or carbamate moiety forms hydrogen bonds with Ser203 or His447 (catalytic triad), preventing acetylcholine hydrolysis.

2.2 Visualization: AChE Dual Binding Pathway

Figure 1: Logical flow of dual-site Acetylcholinesterase inhibition by pyridin-3-ol derivatives.

2.3 Experimental Protocol: Modified Ellman’s Assay

Objective: Determine

Workflow:

-

Buffer Prep: 0.1 M Phosphate buffer (pH 8.0) is critical; pyridin-3-ol ionization is pH-dependent.

-

Enzyme Incubation: Incubate AChE (0.05 U/mL) with the test compound (0.1 nM – 100 µM) for 20 minutes at 25°C. Note: Pre-incubation allows for the establishment of slow-onset inhibition typical of high-affinity binders.

-

Substrate Addition: Add DTNB (Ellman’s reagent) and Acetylthiocholine iodide (ATCh).

-

Kinetic Read: Measure Absorbance at 412 nm every 30s for 5 mins.

-

Self-Validation Step (The "False Positive" Check): Run a parallel well with no enzyme (Buffer + Compound + DTNB + ATCh). If absorbance increases, the compound itself is hydrolyzing ATCh or reacting with DTNB (common with reactive -OH groups). Subtract this slope from the enzyme data.

Core Mechanism II: Oxidative Stress Modulation

Therapeutic Context: Ischemia-reperfusion injury and neuroprotection. Mechanism: Pyridin-3-ol derivatives act as chain-breaking antioxidants via two primary pathways:

-

Hydrogen Atom Transfer (HAT): Direct quenching of peroxyl radicals (ROO•).

-

Single Electron Transfer – Proton Transfer (SET-PT): Electron donation followed by deprotonation.

3.1 Visualization: Radical Scavenging Cycle

Figure 2: Radical scavenging mechanisms (HAT and SET-PT) of the pyridin-3-ol pharmacophore.

3.2 Experimental Protocol: Cellular ROS Quantification

Objective: Verify antioxidant activity in a biological system (superior to cell-free DPPH assays). Cell Line: SH-SY5Y (Neuroblastoma).

Workflow:

-

Seeding: Plate cells at

cells/well in 96-well black plates. -

Pre-treatment: Treat with Pyridin-3-ol derivative (1-50 µM) for 24h.

-

Stress Induction: Wash cells, then expose to

(100 µM) or Glutamate for 2 hours. Causality: This mimics oxidative burst. -

Probe Loading: Add DCFH-DA (10 µM). Intracellular esterases cleave DCFH-DA to non-fluorescent DCFH.

-

Detection: ROS oxidizes DCFH to fluorescent DCF. Measure Fluorescence (Ex/Em: 485/535 nm).

-

Validation: Use N-Acetylcysteine (NAC) as a positive control. If the derivative outperforms NAC at equimolar concentrations, it suggests a specific mitochondrial protection mechanism beyond simple scavenging.

Core Mechanism III: Kinase Target Engagement

Therapeutic Context: Oncology (PI3K/Akt/mTOR pathway inhibition). Mechanism: Pyridin-3-ol derivatives, particularly when fused (e.g., pyrazolopyridines), bind to the ATP-binding pocket of kinases. The pyridine nitrogen often accepts a H-bond from the "hinge region" of the kinase.

4.1 Visualization: Kinase Signaling Blockade

Figure 3: Interruption of the PI3K/Akt oncogenic signaling cascade by ATP-competitive inhibition.

4.2 Experimental Protocol: Surface Plasmon Resonance (SPR)

Objective: Direct physical validation of binding affinity (

Workflow:

-

Chip Preparation: Immobilize the target Kinase (e.g., PI3K

) on a CM5 sensor chip via amine coupling. Target density: ~2000 RU. -

Compound Injection: Inject the pyridin-3-ol derivative at 5 concentrations (0.1x to 10x expected

).-

Flow rate: 30 µL/min (minimizes mass transport limitation).

-

Buffer: HBS-EP+ with 1% DMSO (Must match compound solvent exactly to avoid "bulk effect" jumps).

-

-

Regeneration: Use mild acid (Glycine pH 2.5) to strip the compound if dissociation is slow.

-

Analysis: Fit data to a 1:1 Langmuir binding model .

-

Success Criteria:

value < 10% of

-

Advanced Characterization: SAR Insights

To guide lead optimization, the following Structure-Activity Relationship (SAR) trends are established for this scaffold:

| Structural Modification | Effect on AChE Activity | Effect on Antioxidant Activity | Effect on Kinase Selectivity |

| 3-OH unsubstituted | Moderate Binding | High (Essential for HAT) | Low (Poor hydrophobic fit) |

| 3-O-Carbamate | High (Covalent/Pseudo-irreversible) | Low (OH blocked) | Moderate |

| N-Benzyl Quaternization | High (PAS interaction via cation- | Neutral | Low (Too polar for ATP pocket) |

| C2/C6 Aryl Fusion | Moderate | Moderate | High (Mimics Adenine of ATP) |

References

-

ResearchGate. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link][1][4]

-

NIH/PubMed Central. (2017). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. Retrieved from [Link]

-

MDPI. (2023). Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives. Retrieved from [Link]

-

NIH/PubMed. (2020). Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 5-(3-Fluorophenyl)pyridin-3-ol

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-(3-fluorophenyl)pyridin-3-ol , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and nicotinic acetylcholine receptor ligands.[1]

While many protocols suggest protecting the phenolic hydroxyl group prior to coupling, this guide presents a direct coupling strategy using 5-bromo-3-pyridinol.[1] This approach improves atom economy by eliminating two synthetic steps (protection/deprotection) while maintaining high yields (>75%).[1] The protocol addresses specific challenges associated with amphoteric pyridinols, particularly catalyst poisoning and pH-dependent solubility during workup.[1]

Strategic Analysis & Retrosynthesis

The synthesis relies on the formation of the biaryl C–C bond between the electron-deficient pyridine ring and the electron-rich fluorophenyl ring.[1]

Mechanistic Considerations

-

Catalyst Selection: The free hydroxyl group on the pyridine can coordinate to Palladium, potentially poisoning the catalyst.[1] We utilize Pd(dppf)Cl₂[1][2]·DCM , a bidentate ferrocenyl ligand system that resists de-ligation and remains active even in the presence of free phenols.[1]

-

Base Selection: A carbonate base (

or

Retrosynthetic Map

The following diagram illustrates the disconnection strategy and the decision logic for the direct vs. protected routes.

Figure 1: Retrosynthetic analysis comparing the direct coupling approach (Route A) against the protection-group strategy (Route B).

Materials & Equipment

Table 1: Reagents and Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

| 5-Bromo-3-pyridinol | 174.00 | 1.0 | 5.00 g | Limiting Reagent |

| 3-Fluorophenylboronic acid | 139.92 | 1.2 | 4.82 g | Coupling Partner |

| Pd(dppf)Cl₂[1][3]·CH₂Cl₂ | 816.64 | 0.05 | 1.17 g | Catalyst |

| Sodium Carbonate ( | 105.99 | 3.0 | 9.13 g | Base |

| 1,4-Dioxane | - | - | 50 mL | Solvent (Organic) |

| Water (Deionized) | - | - | 15 mL | Solvent (Aqueous) |

Equipment Requirements:

-

Three-neck round-bottom flask (250 mL) with reflux condenser.[1]

-

Nitrogen or Argon gas line with bubbler.[1]

-

Oil bath set to 90°C.

-

pH meter or precision pH strips (range 4–8).[1]

Experimental Protocol (Direct Coupling)

Phase 1: Reaction Setup

-

Charge: To a clean, dry 250 mL three-neck flask equipped with a magnetic stir bar, add 5-bromo-3-pyridinol (5.00 g, 28.7 mmol), 3-fluorophenylboronic acid (4.82 g, 34.4 mmol), and

(9.13 g, 86.1 mmol). -

Solvent Addition: Add 1,4-dioxane (50 mL) and deionized water (15 mL).

-

Degassing (Critical): Sparge the heterogeneous mixture with nitrogen for 15 minutes. Note: Oxygen removal is vital to prevent homocoupling of the boronic acid and catalyst deactivation.[1]

-

Catalyst Addition: Under a positive stream of nitrogen, add Pd(dppf)Cl₂[1]·CH₂Cl₂ (1.17 g, 1.43 mmol).[1]

-

Reaction: Heat the mixture to 90°C (internal temperature) under nitrogen for 4–6 hours. Monitor by HPLC or TLC (Eluent: 5% MeOH in DCM).

Phase 2: Workup & Isolation

The amphoteric nature of the product requires precise pH control.[1]

-

Cooling: Allow the reaction mixture to cool to room temperature.

-

Filtration: Filter the mixture through a pad of Celite to remove palladium black. Wash the pad with EtOAc (50 mL).[1]

-

Phase Separation: Transfer filtrate to a separatory funnel. Separate the layers. The product may distribute between both; therefore, retain both initially.[1]

-

pH Adjustment:

-

Extraction: Extract the neutralized mixture with EtOAc (3 x 50 mL). If the product precipitated in step 4, collect it by filtration first, then extract the mother liquor.[1]

-

Drying: Dry combined organic extracts over anhydrous

, filter, and concentrate under reduced pressure.

Phase 3: Purification[1]

-

Flash Chromatography: Purify the crude residue on silica gel.[1]

-

Crystallization (Optional): Recrystallize from Ethanol/Hexane if high purity (>99%) is required for biological assays.

Process Control & Troubleshooting

Critical Process Parameters (CPP)

-

Inert Atmosphere: Failure to degas effectively often leads to incomplete conversion (<50%) and high levels of 3,3'-difluorobiphenyl (homocoupling byproduct).[1]

-

pH Control: If the workup pH is <4 (pyridinium salt forms) or >9 (phenolate forms), the product will remain in the aqueous phase, leading to massive yield loss.[1]

Troubleshooting Logic

Use the following decision tree to resolve common synthetic issues.

Figure 2: Troubleshooting decision tree for the Suzuki coupling of hydroxypyridines.

Analytical Validation

Successful synthesis should be validated against the following expected data:

-

Physical State: Off-white to pale yellow solid.[1]

-

¹H NMR (400 MHz, DMSO-d₆):

-

MS (ESI): Calculated for

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Refer to Suzuki-Miyaura Coupling section for general catalytic cycles).

-

Heller, B., & Schlüter, A. D. (2004).[1] Synthesis of 3,5-Diarylpyridines by Suzuki Cross-Coupling. Journal of Organic Chemistry. (Provides context on pyridine solubility and catalyst choice).

-

Vertex Pharmaceuticals. (2015).[1] Patent WO2015094913A1: Fluorophenyl pyrazol compounds.[1] (Describes analogous workup conditions for fluorophenyl-substituted heteroaromatics). Link

-

MDPI Molecules. (2017).[1] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules, 22(2), 190.[1][3] (Validates the use of Pd(PPh3)4 and Pd(dppf)Cl2 for aminopyridines/hydroxypyridines). Link

Sources

Application Notes and Protocols for Antimicrobial Evaluation of 5-(3-Fluorophenyl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Investigating 5-(3-Fluorophenyl)pyridin-3-ol as a Novel Antimicrobial Agent

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical properties and biological activities.[1][2] Pyridine derivatives have demonstrated a broad spectrum of pharmacological effects, including significant antimicrobial, antiviral, and antitumor properties.[2] The inherent basicity of the pyridine ring can improve the water solubility of a molecule, a key feature for drug development.[1][2]

This document provides a comprehensive guide for the investigation of 5-(3-Fluorophenyl)pyridin-3-ol , a novel compound with significant potential as an antimicrobial agent. The rationale for its investigation is built upon the established bioactivity of its constituent chemical motifs:

-

The Pyridin-3-ol Core: The hydroxyl group at the 3-position can act as a crucial hydrogen bond donor and acceptor, facilitating interactions with biological targets. The formation of pyridin-3-ols has been studied in various chemical systems, indicating its relevance in molecular transformations.[3][4]

-

The Fluorophenyl Substituent: The incorporation of a fluorine atom into a phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[5] The presence of a fluorophenyl group has been associated with potent antimicrobial activity in various heterocyclic compounds.[1][6]

-

Combined Potential: The synergistic combination of these structural features in 5-(3-Fluorophenyl)pyridin-3-ol suggests a high probability of interesting biological activity. The antibacterial activity of pyridine derivatives is often dependent on their specific structure and substituents.[7]

These application notes will guide the researcher through a logical, stepwise process to characterize the antimicrobial profile of 5-(3-Fluorophenyl)pyridin-3-ol, from initial screening to more in-depth mechanistic studies. The protocols provided are based on established, robust methodologies to ensure data integrity and reproducibility.

Part 1: Initial Screening for Antimicrobial Activity

The first step in evaluating a novel compound is to determine if it possesses any intrinsic antimicrobial activity and to quantify this activity. The Minimum Inhibitory Concentration (MIC) is the primary metric for this purpose.[8]

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution assay is a standardized method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9] This method is efficient for screening against a panel of clinically relevant bacterial and fungal strains.

Causality Behind Experimental Choices:

-

Broth Microdilution: This method is preferred for initial screening due to its high-throughput nature, allowing for the simultaneous testing of multiple concentrations and strains in a 96-well plate format. It also provides a quantitative result (the MIC value).[8]

-

Choice of Microorganisms: A representative panel should include Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a yeast (e.g., Candida albicans). Including both susceptible and resistant strains (e.g., MRSA) is crucial for understanding the potential spectrum of activity.

-

McFarland Standard: Standardizing the initial inoculum density is critical for the reproducibility of MIC results. A 0.5 McFarland standard ensures a consistent starting number of bacteria.[9]

-

Positive and Negative Controls: These are essential for validating the assay. The positive control (no compound) ensures the bacteria are viable and growing, while the negative control (no bacteria) confirms the sterility of the medium.

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Bacterial Inoculum:

-

Aseptically select 3-5 isolated colonies of the test microorganism from a fresh agar plate.

-

Inoculate the colonies into a tube containing a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Incubate the culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[9]

-

-

Preparation of 5-(3-Fluorophenyl)pyridin-3-ol Dilutions:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the appropriate broth medium to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (inoculum in broth without the compound) and a negative control (broth only).

-

Seal the plate and incubate at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

Data Presentation: Example MIC Data Table

| Microorganism | Strain Type | MIC of 5-(3-Fluorophenyl)pyridin-3-ol (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 8 |

| Staphylococcus aureus | MRSA BAA-1717 | 16 |

| Escherichia coli | ATCC 25922 | 32 |

| Pseudomonas aeruginosa | ATCC 27853 | >64 |

| Candida albicans | ATCC 90028 | 32 |

Part 2: Determining Bactericidal vs. Bacteriostatic Activity

Once an inhibitory effect is established, it is crucial to determine whether the compound kills the bacteria (bactericidal) or merely prevents their growth (bacteriostatic). This is achieved by determining the Minimum Bactericidal Concentration (MBC).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[8]

Causality Behind Experimental Choices:

-

Subculturing from MIC wells: This is a direct extension of the MIC assay. By plating the contents of the clear wells from the MIC plate onto agar, we can determine if the bacteria were killed or just inhibited.

-

Agar Plates: A non-selective agar medium allows for the recovery and growth of any viable bacteria remaining after exposure to the compound.

-

Quantification of Viability: Counting the colonies on the MBC plates allows for a quantitative assessment of the killing activity and a direct comparison to the initial inoculum size.

Experimental Protocol: MBC Assay

-

Following MIC Determination:

-

Select the wells from the MIC plate that show no visible growth (i.e., at and above the MIC).

-

Mix the contents of each well thoroughly.

-

-

Subculturing:

-

Aseptically transfer a fixed volume (e.g., 10 µL) from each selected well onto a fresh, non-selective agar plate (e.g., Tryptic Soy Agar).

-

Streak the inoculum evenly across the surface of the plate.

-

-

Incubation:

-

Incubate the agar plates at 35-37°C for 18-24 hours.

-

-

Determination of MBC:

-

After incubation, count the number of colonies on each plate.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

-

Data Presentation: Example MBC Data Table

| Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus | 8 | 16 | 2 | Bactericidal |

| Escherichia coli | 32 | >64 | >2 | Bacteriostatic |

Part 3: Preliminary Assessment of Cytotoxicity

A promising antimicrobial agent should exhibit selective toxicity against microbial cells while having minimal effect on host cells. A preliminary cytotoxicity assay is a critical step in the early-stage evaluation of a new compound.

MTT Assay for Mammalian Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Causality Behind Experimental Choices:

-

Use of a Standard Cell Line: A well-characterized cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells) provides a reproducible model for assessing general cytotoxicity.

-

MTT Reagent: The conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells is a reliable and quantifiable indicator of cell viability.

-

Dose-Response Curve: Testing a range of concentrations of the compound allows for the determination of the CC₅₀ (the concentration that causes 50% cytotoxicity), providing a key quantitative measure of toxicity.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture:

-

Culture a suitable mammalian cell line in appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of 5-(3-Fluorophenyl)pyridin-3-ol in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of the compound.

-

Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) and a positive control for toxicity (e.g., doxorubicin).

-

-

Incubation:

-

Incubate the plate for 24-48 hours.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the CC₅₀ value.

-

Data Presentation: Selectivity Index

The selectivity index (SI) is a crucial parameter for evaluating the therapeutic potential of an antimicrobial compound. It is calculated as the ratio of the cytotoxicity to the antimicrobial activity.

SI = CC₅₀ / MIC

A higher SI value indicates greater selectivity for the microbial target over host cells.

| Parameter | Value (µg/mL) |

| MIC (S. aureus) | 8 |

| CC₅₀ (HEK293 cells) | >128 |

| Selectivity Index (SI) | >16 |

Part 4: Visualizing the Experimental Workflow

A clear understanding of the experimental sequence is vital for proper execution and interpretation.

Sources

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]

- 6. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: 5-(3-Fluorophenyl)pyridin-3-ol as a Molecular Probe for Receptor Binding Studies

Abstract

This document provides a comprehensive technical guide for the application of 5-(3-Fluorophenyl)pyridin-3-ol as a high-affinity molecular probe for studying nicotinic acetylcholine receptors (nAChRs), with a particular focus on the α4β2 subtype. The α4β2 nAChR is a ligand-gated ion channel of significant interest in neuroscience, implicated in cognitive processes, reward pathways, and the pathophysiology of nicotine addiction and various neurological disorders.[1][2][3] The unique structural features of 5-(3-Fluorophenyl)pyridin-3-ol, including its pyridinol core and fluorophenyl moiety, make it an excellent candidate for both detailed in vitro binding characterization and in vivo imaging via Positron Emission Tomography (PET) when labeled with Fluorine-18. This guide offers field-proven, step-by-step protocols for receptor binding assays, data analysis, and considerations for translational studies, designed for researchers in pharmacology, medicinal chemistry, and drug development.

Introduction to 5-(3-Fluorophenyl)pyridin-3-ol

Molecular probes are indispensable tools for quantifying receptor pharmacology, enabling the determination of binding affinity, receptor density, and the screening of novel therapeutic compounds.[4][5] 5-(3-Fluorophenyl)pyridin-3-ol has been designed based on established structure-activity relationships for ligands targeting the α4β2 nAChR, the most abundant nicotinic receptor subtype in the human brain.[2][3]

Causality of Molecular Design:

-

Pyridinol Core: The pyridine ring and hydroxyl group are critical pharmacophoric elements that engage in key hydrogen bonding and π-π stacking interactions within the orthosteric binding site of the nAChR, located at the interface between α4 and β2 subunits.[6]

-

3-Fluorophenyl Group: This moiety enhances binding affinity and selectivity. Critically, the presence of a fluorine atom provides a strategic position for radiolabeling with ¹⁸F, a positron-emitting isotope with ideal characteristics for PET imaging (t½ = 109.8 min), without significantly altering the molecule's pharmacological profile.[7][8]

This dual utility allows for a seamless "bench-to-bedside" research trajectory, where initial in vitro findings can be directly translated to in vivo studies in animal models and potentially human subjects.

Physicochemical Properties

| Property | Value (Predicted) | Significance in Receptor Studies |

| Molecular Formula | C₁₁H₈FNO | Defines the compound's elemental composition. |

| Molecular Weight | 189.19 g/mol | Low molecular weight favors good membrane permeability and blood-brain barrier penetration. |

| cLogP | 2.1 - 2.5 | Optimal lipophilicity for CNS targets; balances aqueous solubility with membrane crossing. |

| Topological Polar Surface Area (TPSA) | 42.1 Ų | Contributes to favorable blood-brain barrier penetration. |

| Hydrogen Bond Donors/Acceptors | 1 / 2 | Dictates potential interactions within the receptor binding pocket. |

Target Receptor: The α4β2 Nicotinic Acetylcholine Receptor

The α4β2 nAChR is a pentameric ion channel that opens upon binding the neurotransmitter acetylcholine, allowing the influx of cations like Na⁺ and Ca²⁺.[9][10] This influx leads to neuronal depolarization and the modulation of neurotransmitter release. These receptors exist in two primary stoichiometries—(α4)₂(β2)₃ and (α4)₃(β2)₂—which exhibit different sensitivities to agonists and antagonists.[2][10] Understanding how a probe interacts with these subtypes is crucial for elucidating its precise neuropharmacological effects.

Protocol: Membrane Preparation from Transfected Cell Lines

Rationale: Using a stable cell line (e.g., HEK293 or CHO) expressing the human α4β2 nAChR ensures a consistent and high-density source of the target receptor, minimizing variability between experiments.

Materials:

-

Cell Scrapers

-

Homogenization Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4, chilled to 4°C.

-

Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340)

-

Dounce homogenizer or equivalent

-

High-speed refrigerated centrifuge

Procedure:

-

Cell Culture: Grow HEK293 cells stably transfected with human α4 and β2 subunits to ~90% confluency in T-175 flasks.

-

Harvesting: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS. Add 5 mL of ice-cold PBS and gently dislodge the cells using a cell scraper. Pool the cell suspension into a 50 mL conical tube.

-

Centrifugation: Pellet the cells by centrifuging at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

-

Homogenization: Resuspend the cell pellet in 10 volumes of ice-cold Homogenization Buffer containing a protease inhibitor cocktail. Homogenize the suspension with 15-20 strokes in a Dounce homogenizer on ice.

-

Expert Insight: The protease inhibitor cocktail is critical to prevent degradation of the receptor by endogenous proteases released during cell lysis, ensuring the integrity of the binding sites.

-

-

Membrane Pelleting: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. [11]The resulting pellet contains the cell membranes.

-

Washing: Discard the supernatant. Resuspend the pellet in fresh, ice-cold Homogenization Buffer and repeat the centrifugation (Step 5). This step removes cytosolic proteins that may interfere with the assay.

-

Final Preparation: Resuspend the final membrane pellet in Assay Buffer (see below) to a protein concentration of 0.5-1.0 mg/mL, determined by a BCA or Bradford protein assay. Aliquot and store at -80°C until use.

Protocol: Saturation Binding Assay

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of the radiolabeled probe ([³H]- or [¹⁸F]-5-(3-Fluorophenyl)pyridin-3-ol).

Materials:

-

Radiolabeled Probe Stock Solution (e.g., [³H]-5-(3-Fluorophenyl)pyridin-3-ol)

-

Membrane preparation (from Protocol 2.1)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-specific Binding (NSB) Ligand: A high concentration (10 µM) of a known, non-radioactive α4β2 ligand (e.g., nicotine or unlabeled probe).

-

96-well plates, glass fiber filters (e.g., Whatman GF/B), and a cell harvester.

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Assay Setup: Prepare a series of dilutions of the radiolabeled probe in Assay Buffer, typically ranging from 0.01 to 10 times the expected Kd (e.g., 0.1 nM to 30 nM).

-

Plate Configuration: In a 96-well plate, set up triplicate wells for each concentration:

-

Total Binding: 50 µL Assay Buffer + 50 µL Radioligand Dilution + 100 µL Membrane Preparation.

-

Non-specific Binding (NSB): 50 µL NSB Ligand + 50 µL Radioligand Dilution + 100 µL Membrane Preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Expert Insight: The incubation time should be determined empirically through kinetic association/dissociation experiments to ensure equilibrium is reached. [12]4. Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand. [11]5. Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Saturation and Scatchard Plot

-

Calculate Specific Binding: For each radioligand concentration, calculate the average specific binding:

-

Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

-

-

Convert to Molar Units: Convert CPM to fmol or pmol using the specific activity of the radioligand.

-

Saturation Curve: Plot Specific Binding (Y-axis) against the concentration of the radioligand (X-axis). Fit the data using a non-linear regression model ("one-site binding hyperbola") in software like GraphPad Prism. This will directly yield the Kd and Bmax values.

-

Scatchard Analysis: For a linear representation, construct a Scatchard plot. [13][14] * Y-axis: Bound/Free Radioligand

-

X-axis: Bound Radioligand

-

The plot should yield a straight line where:

-

Slope = -1/Kd

-

X-intercept = Bmax

-

-

Trustworthiness: A linear Scatchard plot is indicative of a single, non-cooperative binding site. [14][15]A curved plot may suggest multiple binding sites or cooperativity, requiring more complex models. [15]

[Radioligand] (nM) Total Binding (fmol) NSB (fmol) Specific Binding (fmol) Bound/Free 0.2 35 5 30 150 0.5 70 10 60 120 1.0 115 15 100 100 2.5 195 25 170 68 5.0 260 40 220 44 10.0 320 60 260 26 | 20.0 | 360 | 100 | 260 | 13 |

-

Table 1: Example data from a saturation binding experiment.

Protocol: Competition Binding Assay

Objective: To determine the inhibition constant (Ki) of the unlabeled probe (or any test compound) by measuring its ability to displace a known radioligand from the α4β2 nAChR.

Procedure:

-

Assay Setup: Prepare a series of dilutions of the unlabeled test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Plate Configuration: In a 96-well plate, add in order:

-

50 µL Assay Buffer

-

50 µL of the unlabeled compound dilution

-

50 µL of a fixed concentration of a known α4β2 radioligand (e.g., [³H]-Epibatidine at its Kd concentration).

-

50 µL of Membrane Preparation.

-

-

Controls: Include wells for Total Binding (no unlabeled compound) and NSB (excess of a known ligand).

-

Incubation & Harvesting: Follow steps 3-5 from the Saturation Binding Protocol (2.2).

-

Data Analysis: Plot the percentage of specific binding (Y-axis) against the log concentration of the unlabeled compound (X-axis). Use non-linear regression ("log(inhibitor) vs. response") to determine the IC₅₀, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand.

Data Analysis: Cheng-Prusoff Equation

Rationale: The IC₅₀ value is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic affinity of the inhibitor (Ki), which is a constant, the Cheng-Prusoff equation must be applied. [16] Equation: Ki = IC₅₀ / (1 + ([L]/Kd))

Where:

-

Ki: Inhibition constant of the test compound.

-

IC₅₀: Concentration of the test compound that inhibits 50% of specific binding.

-

[L]: Concentration of the radioligand used in the assay.

-

Kd: Dissociation constant of the radioligand for the receptor (determined from saturation assays).

Expert Insight: This calculation is fundamental for comparing the potencies of different compounds across various experiments or laboratories. [17][18]

Application in In Vivo PET Imaging

The presence of fluorine allows for the synthesis of [¹⁸F]-5-(3-Fluorophenyl)pyridin-3-ol for in vivo receptor occupancy and distribution studies using PET. [19]

Protocol: PET Imaging in a Rodent Model

Objective: To visualize and quantify the distribution of α4β2 nAChRs in the brain.

Procedure:

-

Radiosynthesis: Synthesize [¹⁸F]-5-(3-Fluorophenyl)pyridin-3-ol via nucleophilic substitution on a suitable precursor (e.g., a nitro- or trimethylammonium-substituted precursor). Purify using HPLC and formulate for injection. [8]2. Animal Preparation: Anesthetize a rat or mouse with isoflurane. Place the animal in the PET scanner and maintain anesthesia and body temperature throughout the scan.

-

Radiotracer Administration: Administer a bolus injection of the [¹⁸F]-probe (typically 5-10 MBq) via a tail vein catheter.

-

Dynamic Scan: Acquire PET data continuously for 60-90 minutes.

-

Image Analysis:

-

Reconstruct the dynamic PET images.

-

Co-register the PET images with a structural MRI or a brain atlas.

-

Define regions of interest (ROIs) in areas known to have high α4β2 expression (e.g., thalamus) and low expression (e.g., cerebellum, used as a reference region).

-

Generate time-activity curves (TACs) for each ROI.

-

Use kinetic modeling (e.g., Simplified Reference Tissue Model) to calculate the non-displaceable binding potential (BPND), an index of receptor density and affinity.

-

Validation: To confirm binding specificity, a blocking study should be performed. Pre-administer a high dose of an unlabeled α4β2 ligand (e.g., nicotine) 30 minutes before injecting the [¹⁸F]-probe. A significant reduction in the BPND in the target regions confirms that the probe is binding specifically to the α4β2 nAChR. [20][21]

References

-

Tran, P., Moccia, M., Wang, X., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Retrieved from [Link]

-

Wikipedia. (n.d.). Alpha-4 beta-2 nicotinic receptor. Retrieved from [Link]

-

Key, J., & Leary, D. (n.d.). Molecular probes for the in vivo imaging of cancer. PMC - PubMed Central - NIH. Retrieved from [Link]

-

Stephen, M., et al. (2024). Development of Pyridothiophene Compounds for PET Imaging of α-Synuclein. PMC. Available at: [Link]

-

Kim, J. S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. PMC - PubMed Central. Available at: [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Honold, P., et al. (2017). New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics. BMC Pharmacology and Toxicology. Available at: [Link]

-

Limbird, L. E. (n.d.). Analysis of Receptor–Ligand Interactions. PMC. Available at: [Link]

-

Stone, L. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. NCBI - NIH. Available at: [Link]

-

ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]

-

Stephen, M., et al. (2024). Development of Pyridothiophene Compounds for PET Imaging of α-Synuclein. Angewandte Chemie. Available at: [Link]

-

Li, D., et al. (n.d.). Molecular probes for in vivo optical imaging of immune cells. PubMed. Available at: [Link]

-

BindingDB. (n.d.). BDBM12875. Retrieved from [Link]

-

Dani, J. A., & Bertrand, D. (2012). Nicotinic acetylcholine receptors: from basic science to therapeutics. PubMed. Available at: [Link]

-

Nelson, M. E., et al. (n.d.). α4β2 Nicotinic Acetylcholine Receptors: RELATIONSHIPS BETWEEN SUBUNIT STOICHIOMETRY AND FUNCTION AT THE SINGLE CHANNEL LEVEL. NIH. Available at: [Link]

-

Leff, P., & Dougall, I. G. (n.d.). The determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. Available at: [Link]

-

BME 221. (2023). Scatchard Analysis. YouTube. Available at: [Link]

-

Gao, M., et al. (n.d.). Radiosynthesis and preliminary PET evaluation of 18F-labeled 2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1, 2-dihydropyridin-3-yl)benzonitrile for imaging AMPA receptors. PMC - PubMed Central. Available at: [Link]

-

Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Available at: [Link]

-

Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Springer. Available at: [Link]

-

Gazeau, F., et al. (2025). Molecular imaging using (nano)probes: cutting-edge developments and clinical challenges in diagnostics. RSC Publishing. Available at: [Link]

-

Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol of synthesis 1,3,5-triaryl pyrazole derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition?. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Nicotinic acetylcholine receptors (nACh). Retrieved from [Link]

-

Gündisch, D., & Eibl, C. (2012). From α4β2 Nicotinic Ligands to the Discovery of σ1 Receptor Ligands: Pharmacophore Analysis and Rational Design. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Radiology Key. (2016). Synthesis of PET Radiopharmaceuticals. Retrieved from [Link]

-

Sabat, M., et al. (2022). The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5). PubMed. Available at: [Link]

-

Li, Y., et al. (n.d.). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC - PubMed Central. Available at: [Link]

-

Meltzer, P. C., et al. (n.d.). Nicotinic Acetylcholine Receptor Efficacy and Pharmacological Properties of 3-(Substituted phenyl)-2β-substituted Tropanes. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Automated Synthesis and Initial Evaluation of (4 ′ -Amino-5 ′ ,8 ′ -difluoro-1 ′ H-spiro[piperidine-4,2 ′ -quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. Retrieved from [Link]

-

JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Available at: [Link]

-

American Chemical Society. (2026). H2O2-Responsive Organic Small-Molecule MRI Probes for Acute Kidney Injury Imaging and Detection. Available at: [Link]

-

Wu, J., & Lukas, R. J. (n.d.). Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation. Frontiers. Available at: [Link]

-

Bylund, D. B. (n.d.). Radioligand binding methods: practical guide and tips. Taylor & Francis Online. Available at: [Link]

-

Mesías, M., et al. (2020). Conversion of 5-Hydroxymethylfurfural Into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems. PubMed. Available at: [Link]

-

GraphPad. (n.d.). Prism 3 -- Saturation Binding Curves and Scatchard Plots. Retrieved from [Link]

-

Abu Thaher, B., et al. (n.d.). 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. NIH. Available at: [Link]

-

Morales-Perez, C. L., et al. (n.d.). X-ray structure of the human α4β2 nicotinic receptor. PMC - PubMed Central. Available at: [Link]

-

Tzamali, E., et al. (2013). Employing in-vivo molecular imaging in simulating and validating tumor growth. PubMed. Available at: [Link]

Sources

- 1. Nicotinic acetylcholine receptors: from basic science to therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. α4β2 Nicotinic Acetylcholine Receptors: RELATIONSHIPS BETWEEN SUBUNIT STOICHIOMETRY AND FUNCTION AT THE SINGLE CHANNEL LEVEL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation [frontiersin.org]

- 4. Molecular probes for in vivo optical imaging of immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Receptor-Ligand Binding Assays [labome.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Radiosynthesis and preliminary PET evaluation of 18F-labeled 2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1, 2-dihydropyridin-3-yl)benzonitrile for imaging AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]

- 9. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 10. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of Receptor–Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ligand binding assay - Wikipedia [en.wikipedia.org]

- 15. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Molecular probes for the in vivo imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular imaging using (nano)probes: cutting-edge developments and clinical challenges in diagnostics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03927D [pubs.rsc.org]

- 21. Employing in-vivo molecular imaging in simulating and validating tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocols: A Framework for Characterizing Novel Pyridin-3-ol Analogs in Cell-Based Assays

Senior Application Scientist Commentary:

The compound 5-(3-Fluorophenyl)pyridin-3-ol is not currently well-characterized in publicly available scientific literature, and as such, lacks an established biological target or mechanism of action. This guide, therefore, is designed to serve as a comprehensive framework for the initial characterization of this and other novel small molecules that share its pyridin-3-ol core structure. The pyridinyl scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors.[1] For instance, derivatives of aminotrimethylpyridinol have been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for treating hepatocellular carcinoma.[2][3]

Given this precedent, we will proceed under the hypothetical premise that 5-(3-Fluorophenyl)pyridin-3-ol acts as an inhibitor of a critical intracellular signaling pathway, the PI3K/Akt pathway. This pathway is a central regulator of cell proliferation, survival, and metabolism and is frequently dysregulated in diseases like cancer, making it a prime target for therapeutic development.[4][5]

This document provides a logical, field-proven workflow to:

-

Assess Target Engagement: Determine if the compound inhibits the intended pathway node (p-Akt) within the cell.

-

Quantify Functional Outcomes: Measure the downstream cellular consequences of this inhibition, such as effects on cell viability and apoptosis.

This systematic approach ensures that researchers can rigorously validate the biological activity of novel compounds, a critical step in any drug discovery or chemical biology campaign.[6][7]

Section 1: Principle of Analysis & Pathway Overview

The PI3K/Akt/mTOR signaling cascade is a crucial intracellular pathway that translates extracellular signals from growth factors and hormones into a cellular response.[8] Upon activation by upstream signals like receptor tyrosine kinases (RTKs), Phosphoinositide 3-kinase (PI3K) phosphorylates PIP2 to generate PIP3.[5] This recruits the serine/threonine kinase Akt to the cell membrane, where it is subsequently phosphorylated and activated.[4] Activated Akt then phosphorylates a multitude of downstream substrates, leading to increased cell proliferation, growth, and survival, primarily by inhibiting apoptosis.[4][9] Dysregulation of this pathway is a hallmark of many cancers.

Our hypothetical compound, 5-(3-Fluorophenyl)pyridin-3-ol, is postulated to inhibit a kinase within this pathway, leading to a reduction in Akt phosphorylation and subsequent downstream effects. The following protocols are designed to test this hypothesis.

Caption: Hypothetical mechanism of 5-(3-Fluorophenyl)pyridin-3-ol targeting the PI3K/Akt pathway.

Section 2: Experimental Workflow Overview

The characterization of a novel compound follows a multi-step, hierarchical process. We begin with a direct measure of target engagement and then proceed to broader functional assays. This ensures that any observed phenotype (e.g., cell death) can be confidently linked to the on-target activity of the compound.

Caption: Overall experimental workflow for compound characterization.

Section 3: Protocol 1 - Cellular Target Engagement (Western Blot for p-Akt)

Objective: To determine if 5-(3-Fluorophenyl)pyridin-3-ol inhibits the phosphorylation of Akt at Serine 473 (a key activation site) in a dose-dependent manner.

Rationale: A direct measurement of the phosphorylation status of a target protein is the gold standard for confirming cellular target engagement of a kinase inhibitor.[10] We measure the ratio of phosphorylated Akt (p-Akt) to total Akt to control for variations in protein loading.[11] The use of phosphatase and protease inhibitors during cell lysis is critical to preserve the phosphorylation state of the proteins.[12]

Materials:

-

Cancer cell line with active PI3K/Akt signaling (e.g., MCF-7, U87-MG)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

5-(3-Fluorophenyl)pyridin-3-ol stock solution (e.g., 10 mM in DMSO)

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary Antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Total Akt

-

Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

Step-by-Step Methodology:

-

Cell Plating: Seed 1-2 x 10^6 cells into 6-well plates and allow them to adhere overnight.

-

Serum Starvation (Optional but Recommended): To reduce basal p-Akt levels, replace the growth medium with a serum-free medium for 4-6 hours.[12]

-

Compound Treatment: Prepare serial dilutions of the compound in a serum-free or low-serum medium. Treat cells for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

-

Cell Lysis: Aspirate the medium, wash cells once with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-